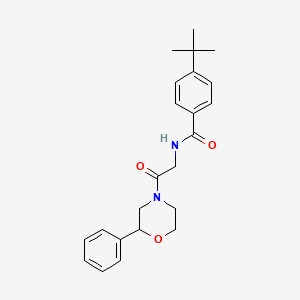

![molecular formula C18H23N3O5 B3016518 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide CAS No. 899982-40-2](/img/structure/B3016518.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

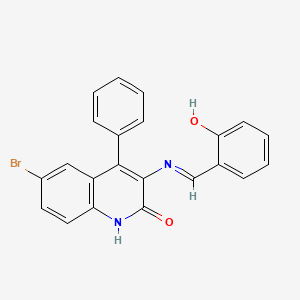

The compound "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide" is a member of the oxalamide family, which are known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it contains a spirocyclic dioxaspiro moiety, which is a characteristic feature of a new class of oxy-oxazolidinones, as well as an acetamidophenyl group, which is a common structural motif in medicinal chemistry due to its bioactive properties.

Synthesis Analysis

The synthesis of related oxy-oxazolidinones, specifically 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, has been achieved through an efficient synthetic route involving O-acylated α-hydroxyamides. This process is comparable to the synthesis of cyclic orthoamides and requires an excess of each reagent to yield the target molecules. In contrast, using stoichiometric amounts of reagents results in the formation of silyl carbamates .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring a spirocyclic framework. This is inferred from the synthesis of similar structures, such as 1,5-dioxaspiro[3.2]hexanes, which have been shown to undergo ring-opening reactions with heteroatom nucleophiles to yield alpha-substituted-beta'-hydroxy ketones. Additionally, the presence of Lewis acidic nucleophiles can lead to the formation of 2,2-disubstituted oxetanes .

Chemical Reactions Analysis

The compound's reactivity can be anticipated based on related oxalamides. For instance, a novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which involves the Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, indicating that the compound may also be amenable to similar synthetic transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide" are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the presence of a spirocyclic dioxaspiro moiety and an acetamidophenyl group suggests that the compound may exhibit significant conformational stability and potential hydrogen bonding capabilities, which could affect its solubility, melting point, and reactivity. The synthesis of N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes, which are structurally related, involves diastereoselective formation of 1,2,4-triazole derivatives, indicating that the stereochemistry of the spirocyclic moiety can influence the outcome of chemical reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Rearrangements

- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide and its derivatives are notable for their involvement in various synthesis and molecular rearrangement processes. For instance, Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, applicable to the synthesis of related oxalamides (Mamedov et al., 2016).

Biological Evaluation and Molecular Modeling

- In the biological sphere, Franchini et al. (2017) explored the synthesis and evaluation of derivatives, focusing on their binding affinity and activity at specific receptors. They identified novel partial agonists with promising neuroprotective activity and potential for pain control (Franchini et al., 2017).

Chemical Structure and Characterization

- The chemical structure and characterization of various derivatives have been studied extensively. Canpolat and Kaya (2004) synthesized new vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane ring and studied their metal complexes (Canpolat & Kaya, 2004).

Synthesis of Related Compounds

- Zhang and Nan (2017) focused on the efficient synthesis of a motif related to the immunosuppressive triterpenoid Phainanoid F, showcasing the compound's relevance in the synthesis of complex bioactive structures (Zhang & Nan, 2017).

Photoreactivity and Host-Guest Complexes

- The study of photoreactivity and host-guest complexes involving derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide reveals its significance in material science. Hashizume et al. (1994) investigated such complexes and their conversion to chiral β-lactam and oxazolidinone upon exposure to light (Hashizume et al., 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(3-acetamidophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-12(22)20-13-5-4-6-14(9-13)21-17(24)16(23)19-10-15-11-25-18(26-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,19,23)(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJMNPVHHORWEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)